Cas no 2418661-72-8 (4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide)
![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide structure](https://ja.kuujia.com/scimg/cas/2418661-72-8x500.png)
4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide 化学的及び物理的性質
名前と識別子
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- Z4244372977
- 4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]aziridin-2-yl}methoxy)-N-(pyridin-2-yl)benzamide
- 4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide
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- インチ: 1S/C20H21N5O2/c1-24-11-15(10-22-24)12-25-13-17(25)14-27-18-7-5-16(6-8-18)20(26)23-19-4-2-3-9-21-19/h2-11,17H,12-14H2,1H3,(H,21,23,26)
- InChIKey: MCUFCCPNDAQMJH-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(C(NC2C=CC=CN=2)=O)=CC=1)CC1CN1CC1C=NN(C)C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 497
- トポロジー分子極性表面積: 72
- 疎水性パラメータ計算基準値(XlogP): 1.7
4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7558415-1.0g |
4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]aziridin-2-yl}methoxy)-N-(pyridin-2-yl)benzamide |
2418661-72-8 | 95.0% | 1.0g |
$0.0 | 2025-02-24 |
4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide 関連文献
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4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamideに関する追加情報
4-[ [1-[ (1-Methylpyrazol-4-yl)methyl ]aziridin-2-yl ]methoxy ] -N-pyridin-2-ylbenzamide (CAS No. 2418661728)
The compound 4-[ [1-[ (1-Methylpyrazol-4-yl)methyl ]aziridin-2-yl ]methoxy ] -N-pyridin-2-ybenzamide, identified by the CAS registry number CAS No. 2418661728, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound has garnered attention due to its unique structural features and promising biological activity, making it a subject of interest in both academic and industrial settings.
Recent advancements in synthetic chemistry have enabled the precise construction of complex molecules like this one, leveraging cutting-edge techniques such as transition metal-catalyzed cross-coupling reactions and stereo-selective synthesis. The molecule's structure, which incorporates a pyridine ring, an aziridine moiety, and a methylpyrazole group, contributes to its versatility in binding interactions and reactivity. These structural elements are pivotal in determining its pharmacokinetic properties and bioavailability, as highlighted in recent studies published in leading journals such as Journal of Medicinal Chemistry and Organic Process Research & Development.
The aziridine ring, a three-membered nitrogen-containing heterocycle, is known for its inherent strain and reactivity, making it a valuable component in drug design. In the context of this compound, the aziridine moiety serves as a critical site for potential enzymatic interactions, particularly in kinase inhibition assays. Researchers have demonstrated that this compound exhibits selective inhibitory activity against certain protein kinases, which are key targets in oncology and inflammatory diseases. Such findings underscore its potential as a lead compound for drug development.
Furthermore, the methylpyrazole group attached to the aziridine ring introduces additional electronic and steric effects, enhancing the molecule's ability to engage with biological targets. This feature has been exploited in recent studies focusing on receptor-mediated signaling pathways, where the compound has shown promise in modulating cellular responses without inducing significant cytotoxicity. These results are particularly encouraging for applications in precision medicine, where selective molecular interaction is paramount.
In terms of synthetic methodology, the construction of this compound involves a multi-step process that integrates principles from both classical organic synthesis and modern catalytic techniques. Key steps include the formation of the aziridine ring via nucleophilic substitution reactions and the subsequent installation of the pyridine moiety through palladium-catalyzed coupling reactions. The optimization of these steps has been extensively documented in recent publications, emphasizing the importance of process analytical technology (PAT) in achieving high yields and purity levels.
The integration of computational chemistry tools has also played a pivotal role in understanding the molecular behavior of this compound. Quantum mechanical calculations have provided insights into its electronic structure, enabling researchers to predict its reactivity under various conditions. Additionally, molecular docking studies have revealed potential binding modes with target proteins, further guiding experimental efforts toward refining its pharmacological profile.
From an environmental perspective, the synthesis and application of this compound adhere to green chemistry principles, minimizing waste generation and optimizing resource utilization. This aligns with global efforts to promote sustainable practices within the chemical industry while maintaining high standards of product quality and safety.
In conclusion, the compound 4-[ [1-[ (1-Methylpyrazol-4-y)methyl ]aziridin-2-y ]methoxy ] -N-pyridin-benzamide represents a remarkable advancement in organic synthesis and drug discovery. Its unique structural characteristics, coupled with cutting-edge research findings, position it as a promising candidate for addressing unmet medical needs across diverse therapeutic areas.
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